molecular formula C6H6F4O2 B12560473 2-Butenoic acid, 3,4,4,4-tetrafluoro-, ethyl ester CAS No. 197226-71-4

2-Butenoic acid, 3,4,4,4-tetrafluoro-, ethyl ester

Cat. No.: B12560473
CAS No.: 197226-71-4
M. Wt: 186.10 g/mol
InChI Key: HLTDXIUBLGAJAY-UHFFFAOYSA-N
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Description

2-Butenoic acid, 3,4,4,4-tetrafluoro-, ethyl ester is a fluorinated organic compound with the molecular formula C6H7F4O2 This compound is characterized by the presence of a butenoic acid backbone with four fluorine atoms attached to the third carbon atom and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 3,4,4,4-tetrafluoro-, ethyl ester typically involves the fluorination of a suitable precursor. One common method is the reaction of 2-butenoic acid with a fluorinating agent such as tetrafluoromethane (CF4) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of fluorine atoms into the molecule.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of specialized fluorinating agents and catalysts can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 3,4,4,4-tetrafluoro-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-Butenoic acid, 3,4,4,4-tetrafluoro-, ethyl ester has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules. Its unique reactivity makes it valuable in developing new materials and catalysts.

    Biology: Fluorinated compounds are often used in biological studies to investigate enzyme interactions and metabolic pathways. The presence of fluorine atoms can enhance the stability and bioavailability of the compound.

    Medicine: In medicinal chemistry, fluorinated esters are explored for their potential as drug candidates

    Industry: The compound is used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 3,4,4,4-tetrafluoro-, ethyl ester involves its interaction with molecular targets through its fluorinated backbone and ester group. The fluorine atoms can form strong hydrogen bonds and interact with enzyme active sites, altering the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the active acid form, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Butenoic acid, ethyl ester: This compound lacks the fluorine atoms, resulting in different chemical and physical properties.

    Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester: This compound has three fluorine atoms and a keto group, making it structurally similar but with distinct reactivity.

    2-Butenoic acid, 3-amino-, ethyl ester: The presence of an amino group instead of fluorine atoms leads to different chemical behavior and applications.

Uniqueness

The presence of four fluorine atoms in 2-Butenoic acid, 3,4,4,4-tetrafluoro-, ethyl ester imparts unique properties such as increased stability, lipophilicity, and reactivity. These characteristics make it a valuable compound in various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

197226-71-4

Molecular Formula

C6H6F4O2

Molecular Weight

186.10 g/mol

IUPAC Name

ethyl 3,4,4,4-tetrafluorobut-2-enoate

InChI

InChI=1S/C6H6F4O2/c1-2-12-5(11)3-4(7)6(8,9)10/h3H,2H2,1H3

InChI Key

HLTDXIUBLGAJAY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C(F)(F)F)F

Origin of Product

United States

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